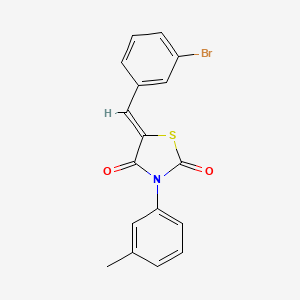

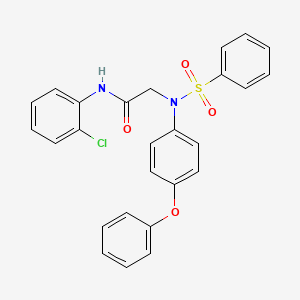

![molecular formula C20H25BrN2O2S B4656167 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4656167.png)

1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine

Overview

Description

The compound “1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine” is a piperazine derivative. It has a molecular formula of C20H25BrN2O2S, an average mass of 437.394 Da, and a monoisotopic mass of 436.082001 Da .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other piperazine derivatives. For instance, it might undergo reactions with sulfonium salts or participate in aza-Michael addition reactions .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically distinct fragments under mild conditions. Key features include functional group tolerance and environmentally benign organoboron reagents. The rapid transmetalation with palladium(II) complexes contributes to its broad applicability . Specifically, 1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine can serve as a boron reagent in SM coupling reactions.

Protodeboronation

Protodeboronation reactions involve the removal of a boron group from a boronic ester. While this compound itself may not be directly involved, understanding its reactivity sheds light on boronate chemistry. For instance, less nucleophilic boronate reagents can prevent unwanted aryl addition during complex transformations .

Future Directions

properties

IUPAC Name |

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN2O2S/c1-14-6-5-7-15(2)20(14)22-8-10-23(11-9-22)26(24,25)19-13-17(4)16(3)12-18(19)21/h5-7,12-13H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGSPNOIHRIYPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)

![N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656092.png)

![1-(2,5-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4656106.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)

![methyl 3-chloro-6-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4656122.png)

![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)

![ethyl 4-benzyl-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4656138.png)

![3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)

![N-isobutyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4656188.png)